

5-Nitro-2-(trifluoromethyl)pyridine structure elucidation and IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Nitro-2-(trifluoromethyl)pyridine

Cat. No.: B055804

[Get Quote](#)

Technical Guide: 5-Nitro-2-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

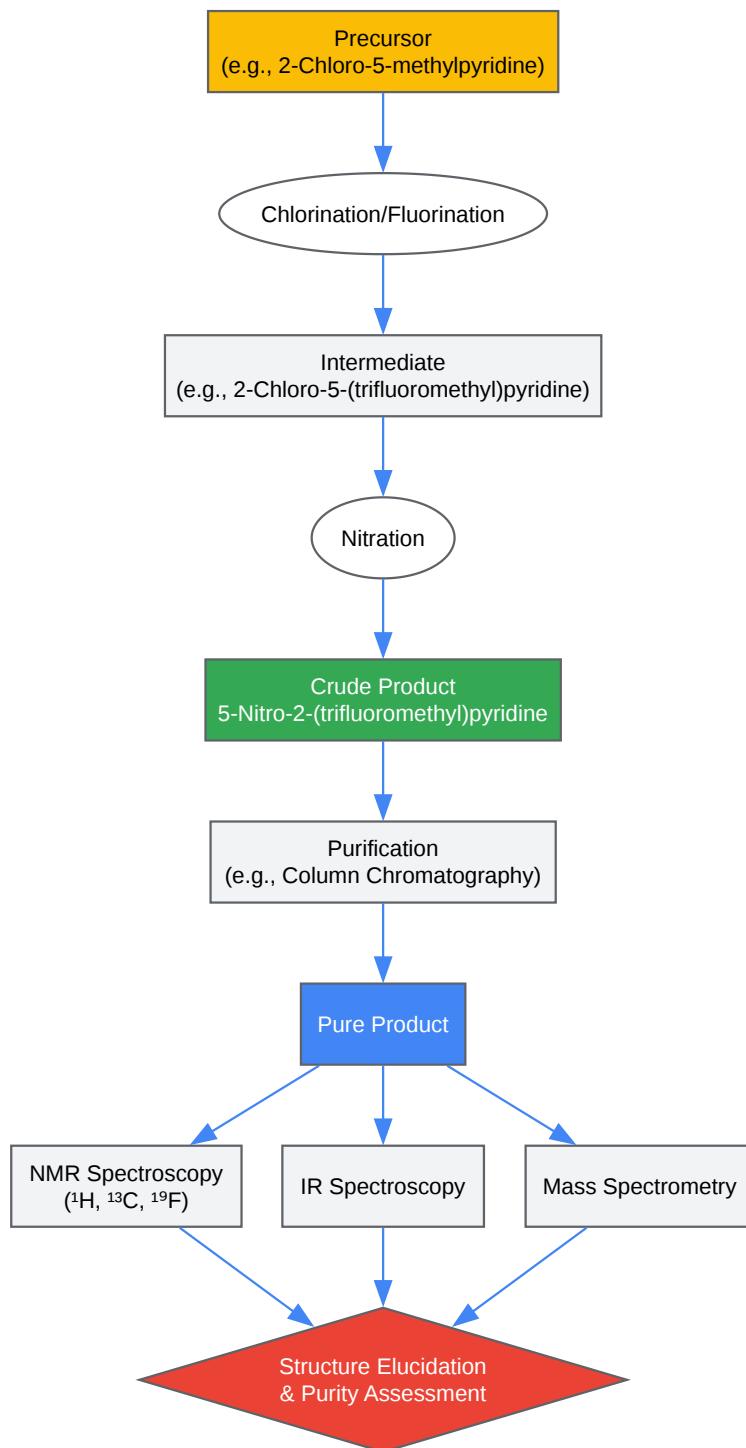
This technical guide provides a detailed overview of the structure, properties, and characterization of **5-Nitro-2-(trifluoromethyl)pyridine**, a key intermediate in the development of pharmaceuticals and agrochemicals. This document outlines relevant spectroscopic data, experimental protocols for its analysis, and a plausible synthetic workflow.

Compound Identification and Properties

IUPAC Name: **5-Nitro-2-(trifluoromethyl)pyridine**

The structure of **5-Nitro-2-(trifluoromethyl)pyridine** consists of a pyridine ring substituted with a nitro group at the 5-position and a trifluoromethyl group at the 2-position.

Chemical Structure:


Caption: Chemical structure of **5-Nitro-2-(trifluoromethyl)pyridine**.

Quantitative Data Summary:

Property	Value	Reference
Molecular Formula	$C_6H_3F_3N_2O_2$	[1]
Molecular Weight	192.10 g/mol	[1]
Purity	97%	[1]
Appearance	Solid	
1H NMR (400 MHz, $CDCl_3$)	δ 9.52 (d, J = 2.3 Hz, 1H), 8.72 (dd, J = 8.6, 2.4 Hz, 1H), 7.97 (d, J = 8.6 Hz, 1H)	[2]
^{13}C NMR (101 MHz, $CDCl_3$)	δ 152.6 (q, J = 36.0 Hz), 145.5 (s), 145.4 (s), 133.0 (s), 121.2 (q, J = 2.6 Hz), 120.5 (q, J = 276.0 Hz)	[2]
^{19}F NMR (376 MHz, $CDCl_3$)	δ -68.1 (s, 3F)	[2]
Mass Spectrum (GC-MS)	m/z 192 (M^+)	[2]

Synthesis and Characterization Workflow

The synthesis of **5-Nitro-2-(trifluoromethyl)pyridine** can be approached through a multi-step process, often starting from readily available picoline or substituted pyridine precursors. The general workflow involves the introduction of the trifluoromethyl group, followed by nitration. Subsequent characterization is crucial to confirm the structure and purity of the final product.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and characterization of **5-Nitro-2-(trifluoromethyl)pyridine**.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of **5-Nitro-2-(trifluoromethyl)pyridine** are outlined below. These protocols are based on established chemical principles and spectroscopic techniques.

Synthesis

A plausible synthetic route involves the nitration of a trifluoromethylpyridine precursor. The following is a generalized protocol.

Example Precursor Synthesis: 2-hydroxy-3-nitro-5-trifluoromethylpyridine

- Dissolve 2-hydroxy-5-trifluoromethylpyridine (10.0 g, 61.3 mmol) in concentrated sulfuric acid (50 mL) in a flask cooled to 0°C.[3]
- Slowly add fuming nitric acid (14 mL, 92 mmol) dropwise while maintaining the temperature at 0°C.[3]
- After the addition is complete, continue stirring at 0°C for 1 hour.[3]
- Raise the temperature to 65°C and stir for 24 hours.[3]
- Cool the reaction mixture to room temperature and quench by slowly pouring it into ice (300 g).[3]
- Neutralize the mixture by the slow addition of a 50% aqueous sodium hydroxide solution (85 mL).[3]
- Extract the aqueous phase multiple times with ethyl acetate (4 x 200 mL).[3]
- Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product.[3]

The resulting hydroxy-nitro-trifluoromethylpyridine can then be converted to the target compound through further reactions, such as chlorination followed by dehalogenation, or other functional group interconversions.

Characterization

Objective: To confirm the chemical structure by identifying the proton, carbon, and fluorine environments.

Sample Preparation:

- Accurately weigh approximately 5-10 mg of the purified solid product.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved; vortex if necessary.

Instrumentation and Parameters (Example):

- Instrument: 400 MHz NMR Spectrometer.
- Nuclei to be observed: ^1H , ^{13}C , ^{19}F .
- ^1H NMR:
 - Pulse Program: Standard single pulse (zg30 or similar).
 - Number of Scans: 16-64.
 - Relaxation Delay: 1-2 seconds.
- ^{13}C NMR:
 - Pulse Program: Standard proton-decoupled (zgpg30 or similar).
 - Number of Scans: 1024 or more, depending on concentration.
 - Relaxation Delay: 2 seconds.
- ^{19}F NMR:
 - Pulse Program: Standard single pulse.
 - Number of Scans: 16-64.

- Reference: An external or internal standard such as CFCl_3 .

Objective: To identify characteristic functional groups, such as the nitro group and aromatic C-H bonds.

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Record a background spectrum of the empty ATR accessory.
- Place a small amount of the solid sample directly onto the ATR crystal.
- Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition:

- Instrument: FTIR Spectrometer with an ATR accessory.
- Scan Range: 4000-400 cm^{-1} .
- Number of Scans: 16-32.
- Resolution: 4 cm^{-1} .
- The final spectrum should be presented in terms of transmittance or absorbance.

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Sample Preparation (for Gas Chromatography-Mass Spectrometry - GC-MS):

- Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- Ensure the sample is fully dissolved.

Instrumentation and Parameters (Example):

- Instrument: GC-MS system.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- GC Column: A suitable capillary column (e.g., DB-5ms).
- Injection Volume: 1 μ L.
- Temperature Program:
 - Initial temperature: 50-100°C.
 - Ramp rate: 10-20°C/min.
 - Final temperature: 250-300°C.
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Scan Range: m/z 40-400.

Applications in Drug Development

Trifluoromethylpyridine derivatives are highly valued in medicinal chemistry. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.^[4] The nitro group can serve as a synthetic handle for further functionalization or can be a key pharmacophoric feature. **5-Nitro-2-(trifluoromethyl)pyridine** is therefore an important building block for the synthesis of a wide range of biologically active molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Nitro-2-(trifluoromethyl)pyridine - Advanced Biochemicals [advancedbiochemicals.com]
- 2. rsc.org [rsc.org]

- 3. 2-HYDROXY-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE | 33252-64-1
[chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- To cite this document: BenchChem. [5-Nitro-2-(trifluoromethyl)pyridine structure elucidation and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b055804#5-nitro-2-trifluoromethyl-pyridine-structure-elucidation-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com